Isobacteriochlorin

Description

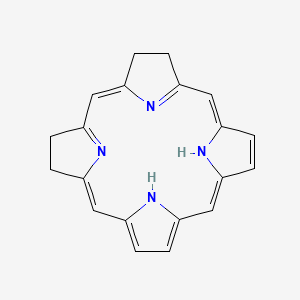

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C20H18N4 |

|---|---|

Poids moléculaire |

314.4 g/mol |

Nom IUPAC |

2,3,7,8,23,24-hexahydroporphyrin |

InChI |

InChI=1S/C20H18N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-4,9-12,21-22H,5-8H2 |

Clé InChI |

BMMKBVLOIDKBCY-UHFFFAOYSA-N |

SMILES |

C1CC2=NC1=CC3=NC(=CC4=CC=C(N4)C=C5C=CC(=C2)N5)CC3 |

SMILES canonique |

C1CC2=NC1=CC3=NC(=CC4=CC=C(N4)C=C5C=CC(=C2)N5)CC3 |

Synonymes |

isobacteriochlorin |

Origine du produit |

United States |

Synthetic Methodologies for Isobacteriochlorins and Their Analogues

De Novo Synthesis Strategies for the Isobacteriochlorin Core

Photochemical Cyclization Routes and Mechanism Elucidation

Photochemical cyclization represents a powerful strategy for the synthesis of isobacteriochlorins and their analogues. nih.govchim.it These reactions typically involve the light-induced ring closure of a linear tetrapyrrolic precursor, often referred to as a seco-system. nih.gov The mechanism of these photocyclizations involves the excitation of the precursor molecule by UV or visible light, leading to an excited state that undergoes a pericyclic ring-closing reaction. chim.itpressbooks.pub This process is often followed by subsequent thermal or photochemical steps to yield the stable this compound macrocycle. chim.it

The stereochemistry of photochemical electrocyclic reactions is distinct from their thermal counterparts due to the different symmetries of the frontier orbitals in the excited state. pressbooks.pub Irradiation of a polyene can cause an electron to be excited from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which alters their symmetries and, consequently, the stereochemical outcome of the cyclization. pressbooks.pub

A notable example involves the photochemical ring closure of a dihydrodipyrrin, which serves as a key step in the rational synthesis of isobacteriochlorins. nih.gov The process can be highly efficient and allows for the introduction of specific substituents prior to macrocyclization, offering a high degree of synthetic flexibility. nih.govosti.gov Research in this area also focuses on elucidating the intricate mechanisms of these photoreactions, often employing spectroscopic and computational techniques to understand the nature of the excited states and the transition states involved in the cyclization process. researchgate.netnowgongcollege.edu.in

Diels-Alder Cycloaddition Approaches for Regio- and Stereoselective Formation

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a robust and highly stereoselective method for constructing the six-membered rings inherent to the this compound framework. prutor.aiwikipedia.org This powerful carbon-carbon bond-forming reaction allows for the creation of multiple stereocenters in a single, concerted step. prutor.ainumberanalytics.com

In the context of this compound synthesis, a porphyrin or a metalloporphyrin can act as the dienophile, reacting with a suitable diene. nih.gov A key advantage of this approach is the high degree of regio- and stereoselectivity that can be achieved. prutor.ainih.gov For instance, the reaction of a Ni(II)-porphyrin with a diene like isobenzofuran (B1246724) can yield the corresponding this compound with high selectivity. nih.gov The regiochemistry of these cycloadditions can often be predicted using computational methods. nih.gov

The concerted nature of the Diels-Alder reaction ensures that the stereochemistry of the reactants is faithfully transferred to the product. libretexts.org The endo transition state is typically favored due to secondary orbital overlap, which provides additional stabilization. libretexts.org However, steric factors can sometimes favor the formation of the exo product. libretexts.org This methodology has been successfully employed in the synthesis of a variety of hydroporphyrins, including chlorins, bacteriochlorins, and isobacteriochlorins, demonstrating its versatility in this field. nih.gov

| Diene | Dienophile | Product | Selectivity | Reference |

| Isobenzofuran | Ni-porphyrin | Ni-isobacteriochlorin | High (99%) | nih.gov |

| Various | Porphyrins | Chlorins, Bacteriochlorins, Isobacteriochlorins | Regio- and Stereoselective | nih.gov |

Methodologies Involving Porphyrinone Intermediates and Oxidation Reactions

Another effective de novo strategy for synthesizing isobacteriochlorins involves the use of porphyrinone intermediates. Porphyrinones, which are oxo-derivatives of chlorins, can be subjected to further oxidation to generate the this compound skeleton. researchgate.net

A significant advancement in this area is the use of osmium tetroxide (OsO₄) for the dihydroxylation of metallated chlorins. researchgate.net This reaction can be highly regioselective. For example, the oxidation of zinc oxochlorins (metallated porphyrinones) with OsO₄ leads exclusively to the formation of adjacent-ring saturated isobacteriochlorins. researchgate.net This is in contrast to the reaction with the corresponding free-base porphyrinones, which typically yield bacteriochlorins. researchgate.net The presence of the metal ion dramatically alters the site of osmylation, directing the oxidation to the double bond adjacent to the existing reduced ring. researchgate.net

The resulting vic-dihydroxyisobacteriochlorins can be further transformed, for instance, through pinacol (B44631) rearrangement, to yield other functionalized this compound derivatives. researchgate.net The regioselectivity of the initial oxidation can also be influenced by the presence of electron-withdrawing substituents on the macrocycle. researchgate.net This methodology provides a valuable route to unsymmetrically substituted isobacteriochlorins. researchgate.net

Transformation of Precursor Macrocycles to Isobacteriochlorins

The synthesis of isobacteriochlorins can also be achieved by the chemical modification of more readily available tetrapyrrolic macrocycles, such as porphyrins and chlorins. These methods rely on the controlled reduction of the porphyrinoid core.

Catalytic Hydrogenation of Porphyrins and Mechanistic Aspects

Catalytic hydrogenation is a widely used method for the reduction of porphyrins to their more saturated analogues, including chlorins and isobacteriochlorins. d-nb.info This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. d-nb.info The reaction conditions, particularly the solvent system, can be tuned to influence the product distribution. d-nb.info For example, in the hydrogenation of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (B1460010) (TPPF20), using a mixture of ethanol (B145695) and DMF as the solvent favors the formation of the corresponding chlorin (B1196114), while the addition of triethylamine (B128534) to this mixture promotes the production of the this compound. d-nb.info

The mechanism of catalytic hydrogenation of porphyrins is complex and involves the adsorption of the porphyrin onto the catalyst surface. The polarity of the solvent can affect this adsorption-desorption equilibrium, thereby influencing the reaction outcome. d-nb.info

In some cases, the reduction of a porphyrin to an this compound can occur under conditions for other catalytic processes. For instance, an electron-deficient nickel porphyrin has been observed to convert to a nickel this compound under conditions for the hydrogen evolution reaction (HER). acs.org Spectroscopic and electrochemical studies have shown that this transformation proceeds through a ligand-based proton-coupled electron transfer (PCET) process, forming a phlorin anion intermediate which then converts to the this compound. acs.orgacs.org

| Porphyrin | Catalyst/Conditions | Major Product | Reference |

| TPPF20 | H₂/10% Pd/C, EtOH/DMF | Chlorin | d-nb.info |

| TPPF20 | H₂/10% Pd/C, EtOH/DMF/NEt₃ | This compound | d-nb.info |

| Nickel Porphyrin | Electrocatalytic HER conditions | Nickel this compound | acs.org |

Regioselective Reduction of Chlorins and Porphyrins

The regioselective reduction of the peripheral double bonds of chlorins and porphyrins is a critical aspect of synthesizing isobacteriochlorins. The outcome of these reductions is often dictated by the nature of the substrate (free-base vs. metallated) and the reaction conditions.

A well-established principle is that the reduction of a free-base chlorin generally leads to a bacteriochlorin (B1244331) (reduction of the pyrrole (B145914) ring opposite the existing pyrroline). acs.orgnih.gov In contrast, the reduction of the corresponding metallochlorin typically yields a metallothis compound (reduction of a pyrrole ring adjacent to the existing pyrroline). acs.orgnih.gov

The theoretical basis for this regioselectivity has been investigated using a combination of Density Functional Theory (DFT) calculations, analysis of average local ionization energies (ALIEs), and transition-state trajectories. acs.orgnih.gov These studies have revealed that the reactions are kinetically controlled. Steric effects arising from the conformational flexibility of the chlorin macrocycle tend to direct the reduction towards the formation of the this compound. acs.orgnih.gov Electronic effects, however, can sometimes override these steric factors, leading to the formation of the bacteriochlorin. acs.orgnih.gov The presence of a metal ion in a metallochlorin prevents the formation of an initial N-H bond, and subsequent hydrogenation via a PCET pathway leads to the this compound. acs.org

The reduction of certain porphyrins bearing pyridyl substituents with reagents like tin(II) chloride has also been shown to produce isobacteriochlorins, alongside the corresponding chlorins, with good regioselectivity. worldscientific.com

| Starting Material | Condition | Major Product | Mechanistic Insight | Reference |

| Free-base chlorin | Reduction | Bacteriochlorin | Resonance arguments, electronic effects | acs.orgnih.gov |

| Metallochlorin | Reduction | Metallothis compound | Kinetically controlled, steric effects dominate | acs.orgnih.gov |

| 5-aryl-10,15,20-tris(pyridyl)porphyrin | SnCl₂ reduction | Chlorin and this compound | Regioselective reduction | worldscientific.com |

Synthesis of Functionalized Isobacteriochlorins and Complex Derivatives

The tailored synthesis of isobacteriochlorins with specific functionalities and as part of more complex molecular architectures is critical for their application in various scientific fields. Methodologies have been developed to introduce a range of substituents, incorporate metal ions, and construct key precursors for elaborate multi-step syntheses.

Preparation of Thioglycosylated Isobacteriochlorins

A facile and effective method for the synthesis of non-hydrolyzable thioglycosylated isobacteriochlorins has been developed, starting from readily available meso-perfluorophenylporphyrin. figshare.comnih.govnih.gov This approach allows for the creation of these complex molecules in just two to three steps. figshare.comnih.gov

The core of this synthesis involves a 1,3-dipolar cycloaddition reaction of an azomethine ylide with meso-tetra(pentafluorophenyl)porphyrin (TPPF20). nih.govacs.org This reaction, which can be scaled up, typically involves heating a toluene (B28343) solution of TPPF20 with N-methylglycine and paraformaldehyde under a nitrogen atmosphere. nih.gov The reaction produces a mixture of the corresponding chlorin, this compound, and bacteriochlorin, which can then be separated by column chromatography. nih.govacs.org For instance, starting with 100 mg of TPPF20, one can obtain approximately 15 mg of the anti-isobacteriochlorin (a 13% yield), alongside the major chlorin product (66% yield) and a small amount of bacteriochlorin (5% yield). nih.govacs.org

The resulting pyrrolidine-fused this compound retains the perfluorophenyl groups, which serve as reactive handles for subsequent functionalization. figshare.com These sites can be used to append a wide variety of molecules, including targeting agents, through aromatic nucleophilic substitution (SNAr) reactions. figshare.combeilstein-journals.org The key step of thioglycosylation involves reacting the activated aromatic rings with a protected sugar thiol. This creates a stable, non-hydrolyzable S-glyco linkage, which is advantageous for in vivo applications compared to the more common and hydrolytically labile O-glyco linkages. nih.gov This synthetic strategy provides a versatile platform for developing this compound-based compounds with finely tuned photophysical properties for applications such as biochemical tags and diagnostics. figshare.comnih.gov

Synthesis of β-Oxo-Isobacteriochlorins and Related Lactone Mimics

The synthesis of β-oxo-isobacteriochlorins, which are structurally related to the natural product siroheme (B1205354), presents unique challenges. One established method involves the oxidation of β-substituted porphyrins with hydrogen peroxide in sulfuric acid, but this often leads to a complex mixture of isomers with one, two, or three oxo groups in low yields. researchgate.net A more controlled approach is the OsO₄ oxidation of zinc oxochlorins. This method favors the formation of the adjacent-ring saturated this compound diol, which can then be converted to the desired dioxothis compound. researchgate.net This regioselectivity is noteworthy because the oxidation of the free base oxochlorin typically yields the opposite-ring saturated bacteriochlorin. researchgate.net

A significant challenge in working with some natural β-oxo-isobacteriochlorins, like tolyporphin A, is their reluctance to form metal complexes. sci-hub.se Synthetic mimics, such as octaethyl-7,17-dioxobacteriochlorin, have been created to study these properties. sci-hub.seresearchgate.net

To overcome issues of regioselectivity and stability associated with the hydrogenation of porphyrins or chlorins, novel synthetic routes to this compound mimics have been developed. rsc.org One such strategy involves the use of porpholactones, which are porphyrin analogues where a pyrrole ring is replaced by an oxazolone (B7731731) moiety. beilstein-journals.orgrsc.orgmdpi.com The selective hydrogenation of the pyrrole rings adjacent to the lactone in porpholactone free bases, facilitated by the Woollins reagent, provides a stable this compound mimic. rsc.org Another approach utilizes 1,3-dipolar cycloaddition reactions. The reaction of meso-tetrakis(pentafluorophenyl)porpholactone with an azomethine ylide selectively yields a pyrrolidine-fused dihydroporpholactone that exhibits an this compound-type electronic spectrum, indicating that the reaction occurs at a pyrrole ring adjacent to the lactone unit. mdpi.com These lactone-based mimics offer enhanced stability and provide a platform for exploring the unique electronic properties of the this compound chromophore. rsc.org

Metalation Strategies for Incorporating Transition Metal Ions

The incorporation of transition metal ions into the core of the this compound macrocycle is a key strategy for modulating its electronic properties, stability, and catalytic activity. However, the metalation of isobacteriochlorins, particularly those bearing electron-withdrawing β-oxo groups, can be challenging compared to porphyrins or chlorins. sci-hub.se The reduced basicity of the core nitrogen atoms in these hydroporphyrins often necessitates more forcing reaction conditions. sci-hub.seresearchgate.net

Despite these challenges, a variety of transition metal ions have been successfully inserted into this compound frameworks. Standard methodologies, sometimes with modifications for harsher conditions, have been employed. For example, the metalation of octaethyl-7,17-dioxobacteriochlorin was achieved with a range of metal(II) ions and iron(III). sci-hub.seresearchgate.net The successful incorporation of these metals demonstrates that the deactivating effect of the β-oxo groups can be overcome. sci-hub.se

The choice of metal ion significantly influences the properties of the resulting metallothis compound. For instance, nickel(II) has been incorporated into this compound frameworks for applications in electrocatalysis, where the reduced ligand has been shown to be the active species under certain conditions. osti.gov Cobalt(II) complexes of dioxo-isobacteriochlorins have been investigated as catalysts for CO₂ reduction. rsc.org The insertion of zinc is also common, often used to study the photophysical and electrochemical properties of the macrocycle. researchgate.netmdpi.com

The table below summarizes various transition metal ions that have been incorporated into this compound and related β-oxo-isobacteriochlorin structures.

| Metal Ion | This compound Ligand | Synthetic Method Context | Reference(s) |

| Ni(II) | Octaethyl-7,17-dioxobacteriochlorin | Standard methodologies or more forcing conditions | sci-hub.se, researchgate.net |

| Electron-deficient porphyrin derivative (in situ formation) | Electrochemical reduction in the presence of a proton donor | osti.gov | |

| Various precursors for Diels-Alder cycloaddition | Used to direct the formation of this compound products | researchgate.net | |

| Fe(III) | Octaethyl-7,17-dioxobacteriochlorin | Forcing reaction conditions | sci-hub.se, researchgate.net |

| Mg(II) | General this compound | Mentioned in context of natural systems like sirohydrochlorin (B1196429) | rsc.org |

| Zn(II) | Octaethyl-7,17-dioxobacteriochlorin | Forcing reaction conditions; rate compared to other porphyrinoids | sci-hub.se, researchgate.net |

| Octaethylthis compound | Model for sirohydrochlorin | mdpi.com | |

| Oxochlorin precursor | Metalation prior to OsO₄ oxidation to direct this compound formation | researchgate.net | |

| Co(II) | Octaethyl-7,17-dioxobacteriochlorin | Standard methodologies or more forcing conditions | sci-hub.se, researchgate.net |

| Dioxo-isobacteriochlorin Series | Used for CO₂ electrochemical reduction studies | rsc.org | |

| Cu(II) | Octaethyl-7,17-dioxobacteriochlorin | Standard methodologies or more forcing conditions | sci-hub.se, researchgate.net |

| Pd(II) | Octaethyl-7,17-dioxobacteriochlorin | Standard methodologies or more forcing conditions | sci-hub.se, researchgate.net |

| Ag(II) | Octaethyl-7,17-dioxobacteriochlorin | Standard methodologies or more forcing conditions | sci-hub.se, researchgate.net |

| Cd(II) | Octaethyl-7,17-dioxobacteriochlorin | Standard methodologies or more forcing conditions | sci-hub.se, researchgate.net |

Construction of Building Blocks for Multi-Step Syntheses

The total synthesis of complex natural products like vitamin B₁₂ and the rational design of novel hydroporphyrin systems rely on the strategic construction of versatile building blocks. rsc.orgrsc.org In the context of isobacteriochlorins, this involves developing efficient methods to create pyrrolic and reduced-ring precursors that can be coupled to form the macrocycle.

A key concept in this area is the retrosynthetic analysis, which deconstructs the target molecule into simpler, synthetically accessible precursors. nobelprize.orgnumberanalytics.comyoutube.com For isobacteriochlorins, a common strategy involves the synthesis of "eastern" and "western" halves of the molecule, which are then linked. rsc.orgrsc.orgcam.ac.uk Research has focused on developing effective methods for linking pyrrolic rings to the reduced rings characteristic of the this compound system and for introducing the final carbon atom (e.g., C-5) to complete the macrocycle. rsc.orgrsc.org

Dihydrodipyrrins (also known as pyrrocorphins) are crucial building blocks for the de novo synthesis of hydroporphyrins, including chlorins and bacteriochlorins, and by extension, are relevant to this compound construction. acs.orgmdpi.comresearchgate.net For example, 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin is a key precursor in the rational synthesis of chlorins. researchgate.net Streamlined, multi-step preparations of such dihydrodipyrrins have been developed to improve scalability and avoid problematic reagents. researchgate.net These syntheses often start from simple precursors like pyrrole-2-carboxaldehyde and involve a sequence of reactions such as nitro-aldol condensation, reduction, Michael addition, and reductive cyclization. researchgate.net

Similarly, the synthesis of meso-arylbacteriochlorins has been achieved through the self-condensation of dihydrodipyrrin-carbinol or dihydrodipyrrin-acetal precursors. mdpi.com These building blocks are designed to ensure the stability of the final product, for instance, by incorporating gem-dimethyl groups on the pyrroline (B1223166) rings to prevent oxidation. mdpi.comacs.org The ability to tailor these building blocks with various substituents provides access to a wide array of functionalized isobacteriochlorins and their isomers for diverse applications. acs.org

Synthetic Challenges and Emerging Methodologies in this compound Chemistry

The synthesis of isobacteriochlorins, while advanced, is not without its difficulties. Key challenges include controlling regioselectivity during reduction or cycloaddition reactions, ensuring the stability of the final reduced macrocycle, and achieving reproducible, high-purity yields, which is especially critical for pharmaceutical development. rsc.orgrsc.orgrsc.org The multi-step nature of many total syntheses also presents a significant hurdle, demanding complex strategic planning and the development of highly efficient reactions. rsc.orgnobelprize.org

A common problem is the formation of isomeric mixtures. For example, the reduction of porphyrins can lead to a mix of chlorin, bacteriochlorin, and this compound products, necessitating difficult separations. rsc.orguni-muenchen.de It has been proposed that under certain reaction conditions, equilibria can exist between these different reduced forms, further complicating the isolation of the desired this compound. rsc.org

To address these challenges, several emerging methodologies are gaining prominence:

Novel Reagents for Selective Reactions: The use of specific reagents to control reaction pathways is a promising strategy. For instance, the Woollins reagent has been successfully employed for the selective hydrogenation of porpholactones to yield stable this compound mimics, overcoming issues of regioselectivity seen in other methods. rsc.org

Solvent-Free Synthesis: A significant breakthrough in the synthesis of related bacteriochlorins, which can be extended to this compound chemistry, is the development of solvent-free reaction conditions. Heating a porphyrin with p-toluenesulfonyl hydrazide without a solvent was found to produce a cleaner reaction and more reproducible yields compared to traditional high-boiling solvent methods (like DMF), which often lead to complex product mixtures. rsc.org This approach is not only more sustainable but also simplifies purification.

Advanced Building Block Strategies: The continued refinement of building block synthesis is crucial. This includes developing more scalable and efficient routes to key precursors like dihydrodipyrrins, which reduces the reliance on chromatography and avoids hazardous reagents. acs.orgresearchgate.net

Directed Metallation: The strategic use of a central metal ion can direct the regiochemical outcome of subsequent reactions. As noted previously, the osmylation of a zinc oxochlorin leads to an this compound diol, whereas the reaction on the free base yields a bacteriochlorin, demonstrating how metallation can be a powerful tool to control selectivity. researchgate.net

These evolving synthetic strategies are paving the way for more efficient, controlled, and scalable production of complex isobacteriochlorins, enabling further exploration of their properties and applications.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of Isobacteriochlorins

High-Resolution Electronic Spectroscopy

High-resolution electronic spectroscopy techniques are pivotal in dissecting the electronic transitions and the influence of the local environment on the isobacteriochlorin molecule.

Photochemical hole-burning (PHB) spectroscopy has proven to be a powerful tool for site-specific analysis of isobacteriochlorins embedded in crystalline matrices at cryogenic temperatures. acs.orgspiedigitallibrary.org This technique allows for the selective excitation of molecules in slightly different local environments, known as "sites," leading to the burning of narrow, persistent holes in their absorption bands.

High-resolution excitation spectra of free base this compound (H₂iBC) in an n-octane crystal at 4.2 K have revealed multiple distinct spectral lines in the 0-0 band region of the lowest-lying singlet transition of the trans tautomer. acs.orgnih.gov Using a tunable dye laser, researchers can induce photochemical transformations between pairs of these lines, confirming their relationship. acs.orgnih.gov The widths of the burned holes can be as narrow as the laser output (e.g., 0.07 cm⁻¹), allowing for extremely high-resolution studies. nih.gov

The burning pattern of these spectral lines has been instrumental in verifying that the absorption bands around 580 nm are attributable to the trans tautomer of this compound. nih.gov Furthermore, PHB studies on trans-H₂iBC in an n-octane Shpol'skii matrix have identified different molecular orientations (sites A and B) and have been used to probe the photochemical interconversion between them. spiedigitallibrary.org This radiant saturation technique has confirmed pairings of spectral peaks and more complex connectivity between spectral lines. spiedigitallibrary.org

Single-site spectroscopy provides highly resolved emission and excitation spectra of this compound complexes, such as magnesium this compound (MgiBC), by isolating individual molecules within a host matrix like n-octane at low temperatures (e.g., 7 K). acs.org This method eliminates the inhomogeneous broadening typically seen in solution spectra, revealing sharp, well-defined vibronic structures.

For MgiBC, the high-resolution single-site emission and absorption spectra have been reported, allowing for the determination of vibrational frequencies in both the ground (S₀) and the first excited singlet (S₁) states. acs.org The emission at 7 K is observed to be entirely fluorescence. The luminescence and Qy region spectra are characterized by intense, narrow origin bands followed by weaker, yet well-ordered, vibrational sidebands. acs.org In contrast, the Qx region often lacks a clear origin and displays a more complex vibrational structure. acs.org In the Soret region, the individual ππ* origins are clearly identifiable. acs.org

By setting the detection wavelength to a specific emission band and scanning the excitation laser, a single-site excitation spectrum can be obtained. This has been used to identify the origins of the first four ππ* singlet states (Qy, Qx, Bx, By) and their associated vibrational structures in MgiBC. acs.org

The Stark effect, which describes the shifting and splitting of spectral lines in the presence of an external electric field, is a crucial technique for determining the change in the electric dipole moment (Δμ) of a molecule upon electronic excitation. nih.govnih.gov This provides valuable information about the electronic charge distribution in the excited state.

High-resolution Stark effect measurements have been performed on the S₁ ← S₀ transition of both cis- and trans-free base this compound in n-octane crystals at low temperatures. nih.govnih.gov For the trans tautomer, the Stark splittings of the spectral holes created by photochemical hole-burning were observed to be linear with the applied electric field. nih.gov These measurements yielded a magnitude of the change in dipole moment (|Δμ|) of 1.64 D, which is significantly larger than that of the related free base chlorin (B1196114). nih.gov The direction of this Δμ vector was found to rotate by 90° when transitioning from one trans tautomer to the other, indicating a strong dependence on the position of the inner protons. nih.gov

For the cis-H₂iBC tautomer, high-resolution Stark effect measurements on the origin band at 15,822 cm⁻¹ also showed a linear dependence on the electric field. nih.gov The change in dipole moment was determined to be 1.32 D. nih.gov The observation that this band shifts to higher energy (a blueshift) in more polar solvents indicates that the excited state is less polar than the ground state (a negative Δμ). nih.gov A simple valence-bond model based on ionic resonance structures has been proposed to explain the large magnitudes and opposite signs of the Δμ values for the cis and trans tautomers. nih.gov

Single-Site Emission and Excitation Spectroscopy of this compound Complexes

Vibrational Spectroscopy for Molecular Structure and Dynamics (e.g., Infrared, Resonance Raman)

Vibrational spectroscopy, encompassing infrared (IR) and resonance Raman (RR) techniques, provides a molecular fingerprint of isobacteriochlorins, offering insights into their structural details and the dynamics of their constituent atoms. spiedigitallibrary.orgnih.gov These methods probe the discrete vibrational energy levels of the molecule. elte.hu

IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations involving a change in the dipole moment. elte.hu RR spectroscopy, a more selective technique, involves laser excitation within an electronic absorption band of the molecule. This resonance effect dramatically enhances the Raman scattering from vibrational modes coupled to the electronic transition, allowing for the detailed study of the chromophore's structure even in complex environments. nist.gov

For this compound derivatives, vibrational frequencies have been determined and compared with related compounds like chlorins and porphyrins. acs.orgspiedigitallibrary.org For instance, the vibrational peak positions in the fluorescence spectrum of magnesium this compound have been tentatively assigned by comparison with infrared and resonance Raman spectra of Ni(II) octaethylthis compound (NiOEiBC). acs.org

Resonance Raman studies on siroheme (B1205354), an iron this compound that is the prosthetic group in sulfite (B76179) and nitrite (B80452) reductases, have been particularly informative. nih.govnih.gov The RR spectra of siroheme have been correlated with the well-established skeletal modes of porphyrins. nih.gov Depolarization measurements are a key tool in these correlations, as the different symmetry of the this compound ring compared to porphyrins leads to distinct polarization properties of the Raman bands. nih.gov High-frequency bands in the RR spectra of siroheme adducts are sensitive to the spin state and core size of the central iron atom. nih.gov

Below is a table of selected vibrational frequencies observed for this compound derivatives from various spectroscopic techniques.

| Wavenumber (cm⁻¹) | Compound | Technique | Assignment | Reference |

| 1654 | Cu(II) octaethylthis compound | Resonance Raman | CₐCₘ stretching | spiedigitallibrary.org |

| 1635 | Cu(II) octaethylthis compound | Resonance Raman | CₐCₘ stretching | spiedigitallibrary.org |

| 1622 | Cu(II) octaethylthis compound | Resonance Raman | CₐCₘ stretching | spiedigitallibrary.org |

| 1606 | Cu(II) octaethylthis compound | Resonance Raman | CₐCₘ stretching | spiedigitallibrary.org |

| 1536 | Cu(II) octaethylthis compound | Resonance Raman | CₐCₘ stretching | spiedigitallibrary.org |

| 1498 | Cu(II) octaethylthis compound | Resonance Raman | CₐCₘ stretching | spiedigitallibrary.org |

| 739 | Magnesium this compound | Luminescence | Fundamental vibration | acs.org |

| 813 | Magnesium this compound | Luminescence | Fundamental vibration | acs.org |

| 968 | Magnesium this compound | Luminescence | Fundamental vibration | acs.org |

| 1132 | Magnesium this compound | Luminescence | Fundamental vibration | acs.org |

| 1215 | Magnesium this compound | Luminescence | Fundamental vibration | acs.org |

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Transitions

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure of molecules, particularly for assigning electronic transitions that may be weak or overlapping in conventional absorption spectra. msu.eduvscht.cz It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the light propagation. msu.edu The resulting MCD signal is sensitive to the symmetry and magnetic properties of the ground and excited electronic states. vscht.cz

MCD spectroscopy has been applied to a range of hydroporphyrins, including isobacteriochlorins, to elucidate their electronic structures. researchgate.net For meso-tetraphenyl-substituted isobacteriochlorins, MCD, in conjunction with UV-visible spectroscopy and theoretical calculations, has been used to compare their spectral characteristics to parent porphyrins and chlorins. researchgate.net

A key insight from MCD studies on hydroporphyrin-like systems is information about the relative energies of the frontier molecular orbitals. researchgate.net For instance, in many of these cases, MCD spectroscopy suggests that the energy difference between the highest occupied molecular orbital (HOMO) and the HOMO-1 (ΔHOMO) is smaller than the energy difference between the lowest unoccupied molecular orbital (LUMO) and the LUMO+1 (ΔLUMO). researchgate.net This information is crucial for understanding the electronic transitions and the effects of structural modifications on the electronic properties of the this compound macrocycle. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isobacteriochlorins in solution and for studying dynamic processes such as tautomerism. nih.govlibretexts.org Tautomerism in free-base hydroporphyrins involves the migration of the two inner N-H protons between the four nitrogen atoms of the macrocycle. libretexts.org

For isobacteriochlorins, two principal tautomers, cis and trans, can exist (Figure 1). acs.org The trans tautomer has two equivalent positions for the inner protons, while the cis tautomer is asymmetric. acs.org Dynamic NMR spectroscopy, including line shape analysis and experiments on ¹⁵N-labeled compounds, has been employed to study the kinetics and thermodynamics of this proton transfer process. libretexts.org

Detailed Photophysical Properties Research

The unique electronic structure of isobacteriochlorins, arising from the saturation of two adjacent pyrrole (B145914) rings in the porphyrin macrocycle, gives rise to distinct and tunable photophysical properties. These properties are the subject of intensive research, particularly concerning their fluorescence, nonlinear optical behavior, and photosensitizing capabilities.

Fluorescence Quantum Yield and Excited State Lifetime Determination

The fluorescence quantum yield (ΦF) and the excited-state lifetime (τ) are critical parameters that define the behavior of an this compound molecule after absorbing light. The reduction of symmetry in the this compound macrocycle compared to porphyrins leads to significant alterations in their electronic transitions and, consequently, their fluorescence characteristics. mdpi.com

Research has shown that isobacteriochlorins can be highly fluorescent. For instance, certain this compound derivatives built on a tetrapentafluorophenylporphyrin (TPPF20) core exhibit fluorescence quantum yields ranging from 40% to 70%, with the specific value being dependent on the solvent environment. nih.govnih.gov This high fluorescence efficiency suggests their potential application as fluorescent tags. nih.govresearchgate.net In a comparative study, a thioglycosylated this compound, IGlc4, demonstrated a 12-fold increase in fluorescence quantum yield when measured in phosphate-buffered saline (PBS) compared to its parent porphyrin counterpart. nih.govnih.gov

The excited-state lifetimes for these classes of compounds have been measured to be in the range of 3 to 11 nanoseconds. nih.govnih.gov In a study conducted in dimethylformamide (DMF), two different this compound derivatives, designated Iso1 and Iso2, were found to have fluorescence quantum yields of 0.13 and 0.21, respectively. mdpi.com These values were notably higher than those of the corresponding porphyrin precursors, an effect attributed to the distorted and non-planar structure of the chlorin and this compound macrocycles. mdpi.com

The following table summarizes the photophysical properties of selected this compound derivatives.

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Excited State Lifetime (τ) (ns) |

| IGlc4 | Ethyl Acetate | 0.69 nih.gov | 6.5 nih.gov |

| IGlc4 | Ethanol (B145695) | 0.53 nih.gov | 5.4 nih.gov |

| IGlc4 | PBS | 0.41 nih.gov | 4.3 nih.gov |

| IbacF20 | Ethyl Acetate | 0.60 nih.gov | 7.0 nih.gov |

| IbacF20 | Ethanol | 0.44 nih.gov | 5.5 nih.gov |

| Iso1 | DMF | 0.13 mdpi.com | Not Reported |

| Iso2 | DMF | 0.21 mdpi.com | Not Reported |

Two-Photon Absorption Cross-Section and Mechanism

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. wikipedia.org The probability of TPA is proportional to the square of the light intensity, making it a phenomenon that requires high photon flux, usually from a laser. wikipedia.org This property is particularly advantageous for applications like high-resolution imaging, as it allows for deeper tissue penetration with near-infrared (NIR) light and confines excitation to a small focal volume. nih.gov

Isobacteriochlorins have been identified as a class of compounds that can exhibit enhanced two-photon absorption. nih.govnih.gov Research on a specific this compound derivative demonstrated a TPA cross-section (σ2PA) of 25 Göppert-Mayer (GM) units. nih.govnih.gov This characteristic permits the use of 860 nm light to excite the molecule. nih.govnih.gov While this cross-section value is not considered exceptionally large, it has been shown to be sufficient to induce apoptosis in cells at low chromophore concentrations, highlighting its potential in photodynamic applications. nih.govnih.gov

The mechanism of TPA is rooted in the quantum mechanical properties of the molecule. wikipedia.org It involves the excitation from the ground state to a higher energy state via a "virtual" intermediate state. wikipedia.org The efficiency of this process is dictated by the TPA cross-section, a molecular parameter that is typically several orders of magnitude smaller than the one-photon absorption cross-section. wikipedia.org The development of chromophores with large TPA cross-sections is an active area of research, with porphyrin derivatives, including isobacteriochlorins, being a key focus. wikipedia.org

The table below presents the two-photon absorption data for a representative this compound.

| Compound | Excitation Wavelength (nm) | Two-Photon Absorption Cross-Section (σ2PA) (GM) |

| IGlc4 | 860 nih.gov | 25 nih.govnih.gov |

Singlet Oxygen Photosensitization Efficacy (as a research parameter)

Beyond fluorescence, the excited state of an this compound can undergo intersystem crossing to a long-lived triplet state. This triplet state molecule can then transfer its energy to molecular oxygen (3O2), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (1O2). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), a critical parameter for assessing a molecule's potential as a photosensitizer in fields like photodynamic therapy (PDT). mdpi.com

The ability of isobacteriochlorins to act as photosensitizers has been evaluated in various studies. mdpi.comwhiterose.ac.uk The measurement of singlet oxygen generation is often performed by detecting the characteristic phosphorescence of 1O2 at approximately 1270 nm. mdpi.com In a comparative study, the singlet oxygen quantum yields for the this compound derivatives Iso1 and Iso2 in DMF were determined to be 0.44 and 0.41, respectively, using zinc(II) phthalocyanine (B1677752) (ZnPc) as a reference standard. mdpi.com

The following table lists the singlet oxygen quantum yields for selected isobacteriochlorins.

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| Iso1 | DMF | 0.44 mdpi.com |

| Iso2 | DMF | 0.41 mdpi.com |

| PS3 | Not specified | Investigated nih.gov |

Theoretical and Computational Investigations of Isobacteriochlorin Chemical Behavior

Quantum Chemical Methodologies Applied to Isobacteriochlorins

A variety of quantum chemical methods have been employed to study isobacteriochlorins, each offering a different balance of computational cost and accuracy. These methods have been crucial in understanding the molecule's electronic configuration, geometry, and energetic properties.

Ab Initio Hartree-Fock (HF) Calculations for Electronic Configuration

Ab initio Hartree-Fock (HF) calculations represent a foundational approach to determining the electronic structure of molecules from first principles, without empirical parameters. wikipedia.org In the context of isobacteriochlorins and related hydroporphyrins, HF theory has been utilized to investigate their electronic configurations. acs.org

However, studies have shown that the HF method has significant limitations when applied to these systems. At the HF level, the potential energy surfaces of tetrapyrroles can lead to unrealistic "frozen" resonance forms with alternating single and double bonds. This is a notable drawback, as it fails to capture the delocalized nature of the π-electron system accurately. acs.org Consequently, while HF theory provides a starting point, it often performs poorly in quantitative studies of both the structural and electronic properties of hydroporphyrins like isobacteriochlorin. acs.org For instance, HF theory has been found to provide a less accurate description of the molecular charge distributions in hydroporphyrins compared to other methods. acs.org

Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Electronic Properties

Density Functional Theory (DFT) has become a widely used and powerful tool in computational chemistry for studying systems like isobacteriochlorins. acs.orgarxiv.orgnih.gov DFT offers a favorable balance between computational efficiency and accuracy, making it well-suited for investigating the electronic and nuclear structures of large molecules. arxiv.org

Geometry Optimization: DFT is particularly advantageous for geometry optimizations of tetrapyrroles. acs.org The process involves finding the most stable structure with the lowest possible ground state energy by systematically moving the atoms of the molecule. stackexchange.com Unlike HF theory, DFT calculations on this compound provide delocalized, optimized geometries that better represent the molecule's actual structure. acs.org These optimizations have offered detailed insights into the structural changes that occur with hydrogenation, such as alterations in bond distances (Cα−Cβ and Cβ−Cβ) and angles (Cα−N−Cα), as well as the size of the central cavity that can bind a metal. acs.org

Energetics and Electronic Properties: DFT calculations have been instrumental in understanding the energetics and electronic properties of isobacteriochlorins. acs.orgacs.org The theory has been shown to perform excellently in quantitative studies of these properties. acs.org For example, DFT can be used to calculate the energy differences between different molecular states, providing insights into reaction favorability. researchgate.net Furthermore, extensions of DFT, such as time-dependent DFT (TD-DFT), allow for the calculation of excited-state properties and have been used to reasonably predict the electronic spectra of porphyrin-type molecules. nih.govacs.orgresearchgate.net

Extended Hückel Molecular Orbital (EHMO) Calculations for Redox Potential Rationalization

The Extended Hückel Molecular Orbital (EHMO) method is a semi-empirical quantum chemistry approach that considers all valence electrons in a molecule. libretexts.orgwikipedia.org While not as quantitatively accurate as DFT for geometry determination, it provides valuable qualitative insights into molecular orbitals and relative energies. wikipedia.org

In the study of isobacteriochlorins and related compounds, the EHMO method can be used to rationalize electrochemical data, such as redox potentials. acs.org The theory calculates molecular orbital energies, which can be correlated with the ease of oxidation or reduction of the molecule. libretexts.orgwikipedia.org The total energy in the EHMO method is a sum of terms for each electron, and it does not explicitly include electron-electron repulsions. wikipedia.org Despite its approximations, the EHMO method offers a computationally simple way to understand the electronic interactions within the molecule and how they influence its redox behavior. wikipedia.org

Analysis of Electronic Structure and Aromaticity in Isobacteriochlorins

The unique electronic structure of isobacteriochlorins, arising from the saturation of two adjacent pyrrole (B145914) rings, dictates their distinct chemical and physical properties. rsc.org Theoretical analyses have focused on understanding the frontier molecular orbitals and charge distributions to explain their reactivity and spectral characteristics.

Frontier Molecular Orbital (HOMO, LUMO) Characteristics and Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comwikipedia.org The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. ossila.comlibretexts.org

For isobacteriochlorins, the characteristics of these frontier orbitals are of significant interest. rsc.org The energy levels of the HOMO and LUMO are influenced by the specific structure of the macrocycle. For example, the presence of certain substituents can significantly affect the HOMO energy level. rsc.org Studies have shown that lowering the HOMO energy level can enhance the stability of this compound mimics against oxidative conditions. rsc.org The energy gap between the HOMO and LUMO is also a critical parameter, influencing the electronic absorption spectra of the molecule. scribd.com

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. It is often associated with the molecule's ability to donate electrons (nucleophilicity). ossila.com | The energy of the HOMO in this compound influences its oxidation potential and stability. rsc.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. It represents the molecule's ability to accept electrons (electrophilicity). ossila.com | The energy of the LUMO is related to the reduction potential of this compound. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. This gap is related to the molecule's electronic excitability and its UV-Vis absorption spectrum. scribd.com | The HOMO-LUMO gap determines the energy of the lowest electronic transitions in this compound, which are observed in its absorption spectrum. |

Molecular Charge Distributions and Valence Ionization Potentials

The distribution of electronic charge within the this compound macrocycle is a key determinant of its chemical properties and reactivity. nih.gov Theoretical methods provide a means to visualize and quantify this charge distribution. readthedocs.io

Local density functional (LDF) equivalent-core calculations have been used to provide a detailed picture of the molecular charge distributions of hydroporphyrins, including this compound. acs.org These calculations have shown good agreement with available X-ray photoelectron spectroscopic (XPS) data. acs.org In contrast, Hartree-Fock theory has been found to yield poorer molecular charge distributions for these systems. acs.org

Valence ionization potentials (IPs), which represent the energy required to remove an electron from a valence orbital, are another important electronic property. acs.orgresearchgate.netacs.org LDF calculations have been used to determine the valence IPs of hydroporphyrins. acs.org These calculated IPs are expected to be in near-quantitative agreement with experimental values and can serve as a valuable substitute in the absence of photoelectron spectroscopic data. acs.org The lowest IPs of tetrapyrroles have been shown to decrease with increasing saturation of the peripheral rings and correlate well with electrochemical data. acs.org For hydroporphyrins, it has been indicated that the two lowest ionization potentials should be within approximately 0.5 eV of each other. acs.org

| Property | Theoretical Method | Key Findings for this compound and Hydroporphyrins |

|---|---|---|

| Molecular Charge Distribution | Local Density Functional (LDF) equivalent-core calculations | Provides a detailed and accurate picture of charge distribution, consistent with experimental XPS data. acs.org |

| Valence Ionization Potentials (IPs) | Local Density Functional (LDF) calculations | Calculated IPs show good correlation with electrochemical data and decrease with increased hydrogenation. The two lowest IPs are predicted to be close in energy. acs.org |

| Molecular Charge Distribution | Hartree-Fock (HF) Theory | Yields a less accurate description of charge distribution compared to DFT methods. acs.org |

Ligand Non-Innocence Phenomena in Metal-Isobacteriochlorin Complexes

The concept of "non-innocent" ligands refers to ligands in metal complexes where the oxidation state is not clearly defined. wikipedia.org These ligands are redox-active and can actively participate in electron transfer processes, meaning that redox reactions can be centered on the ligand rather than, or in addition to, the metal center. wikipedia.orgresearchgate.netresearchgate.net Tetrapyrrole macrocycles, such as porphyrins and their hydrogenated derivatives like this compound, are classic examples of non-innocent ligands. researchgate.netacs.org

The non-innocence of the this compound ligand is crucial for the catalytic activity of these complexes. The formation of the this compound species from the porphyrin precursor is a prerequisite for the subsequent hydrogen evolution. acs.orgfigshare.com It is the nickel this compound complex, and not the original nickel porphyrin, that is the active species in the HER. acs.orgfigshare.com Under strongly acidic conditions, this nickel this compound can be converted into a catalytically active species that adsorbs onto the electrode. acs.orgfigshare.com This ligand-based reactivity highlights the importance of considering the non-innocent character of the macrocycle when designing and studying catalytic systems based on metal-isobacteriochlorin complexes. acs.orgworldscientific.com

Structural Dynamics and Conformational Analysis

Investigation of Tautomeric Equilibria and Interconversion Pathways

Tautomerism in isobacteriochlorins involves the migration of the two inner hydrogen atoms among the four nitrogen atoms of the macrocycle. This process is significantly influenced by the hydrogenation of the peripheral double bonds. fu-berlin.de Unlike porphyrins, where the tautomers are degenerate, the reduced symmetry of this compound leads to non-equivalent tautomeric forms.

The hydrogenation pattern in this compound, with two adjacent pyrrole rings being reduced, disrupts the aromatic character that is prominent in porphyrins. fu-berlin.de This loss of aromaticity has a profound effect on the tautomeric behavior. fu-berlin.de The energy barriers for proton exchange can be significantly different compared to porphyrins or even chlorins, where only one pyrrole ring is reduced. researchgate.net

Quantification of Ring Distortion and Molecular Planarity Parameters

The this compound macrocycle is inherently non-planar due to the presence of sp³-hybridized carbon atoms in the hydrogenated pyrrole rings. ugent.be This deviation from planarity is a key structural feature that influences its chemical and physical properties. Computational methods are widely used to quantify the degree of ring distortion.

One common metric is the molecular planarity parameter (MPP) , which provides a quantitative measure of the deviation of the macrocycle from a mean plane. rsc.org Lower MPP values indicate a more planar structure. rsc.org Studies have shown a relationship between the planarity of the this compound ring and the relative stability of its complexes. rsc.org Significant deviations from planarity can lead to an increase in the relative energy of the system. rsc.org

The table below presents calculated MPP values for a nickel(I) this compound complex using different computational methods, illustrating the variability in predicted planarity.

Data sourced from a computational study on the dehalogenation of chloro-alkanes by a nickel(I) this compound complex. rsc.org "Substrate" refers to the initial complex, and "complex-1" refers to a subsequent state in the reaction.

Another approach to quantifying non-planar distortions is through the analysis of torsion angles within the macrocycle, such as the N-Cα-Cmeso-Cα and Cβ-Cα-Cmeso-Cα dihedral angles. These parameters provide detailed information about the specific types of distortions present, such as saddling or ruffling.

Structural Effects of Peripheral Hydrogenation on Macrocyclic Geometry

Local density functional (LDF) calculations have provided detailed insights into these structural effects. acs.org Key changes include:

Bond Distances: Alterations in the Cα-Cβ and Cβ-Cβ bond lengths in and around the reduced pyrrole rings. acs.org

Bond Angles: Changes in the Cα-Cβ-Cβ and Cα-N-Cα bond angles. The Cα-N-Cα angles are particularly affected by the Cβ-Cβ hydrogenation. acs.org

Central Cavity: The size of the central metal-binding cavity is modified. acs.org

The table below summarizes some of the key geometric parameters for the trans-isobacteriochlorin tautomer as determined by LDF calculations.

Based on findings from LDF calculations on hydroporphyrins. acs.org

The reduction of two adjacent rings in this compound leads to a more pronounced deviation from planarity compared to chlorins. This increased flexibility and altered electronic structure are direct consequences of the specific pattern of peripheral hydrogenation. nih.gov

Computational Studies on Reactivity and Reaction Mechanisms

Calculation of Kinetic Isotope Effects (KIEs) for Reaction Pathway Elucidation

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step and the nature of the transition state. princeton.edulibretexts.orgicm.edu.pl A KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org

In the context of this compound chemistry, computational studies have been employed to predict KIEs for various reactions. For example, in the dehalogenation of chloromethane (B1201357) catalyzed by a nickel(I) this compound complex, theoretical chlorine KIEs were calculated. rsc.org The study found no significant differences in the theoretical chlorine KIE with changes in the porphyrin-derived ligand, suggesting a similar transition state structure across the series. rsc.org

More recent benchmark studies on F430-catalyzed dehalogenation have calculated chlorine KIEs using a range of density functionals and basis sets. The theoretical Cl-KIE values for the reaction of a model this compound complex were found to be in the range of 1.0089 to 1.0118. rsc.org These values, being greater than 1, represent a "normal" KIE and are consistent with the C-Cl bond being broken in the rate-determining step of the reaction. youtube.com

The table below shows a selection of calculated chlorine KIE values for the dehalogenation reaction.

Data from a comprehensive DFT benchmark study on F430-catalyzed dehalogenation. rsc.org

The magnitude of the KIE can provide detailed information about the transition state structure. princeton.edu By comparing calculated KIEs with experimental values (if available), computational models can be validated, and reaction pathways can be more definitively established. icm.edu.pl

Table of Compounds

Mechanistic Insights into Catalytic Processes (e.g., Hydrogen Evolution Reaction, Dehalogenation)

Theoretical and computational chemistry provides a powerful lens for examining the intricate mechanisms by which isobacteriochlorins participate in catalytic reactions. These studies offer molecular-level insights into reaction pathways, intermediate species, and the electronic factors governing catalytic efficiency. This section focuses on the mechanistic details of two significant catalytic processes involving this compound derivatives: the hydrogen evolution reaction (HER) and dehalogenation reactions.

Hydrogen Evolution Reaction (HER)

Recent investigations have revealed that isobacteriochlorins, particularly nickel complexes, are not merely passive ligands but active participants in the electrocatalytic production of hydrogen. Computational and spectroscopic studies have been crucial in elucidating a ligand-centered mechanism.

The mechanism deviates from traditional pathways that involve the formation of a metal hydride intermediate. Instead, spectroscopic experiments point to a ligand-based proton-coupled electron transfer (PCET) process. acs.orgosti.gov The reduction and subsequent protonation steps are directed toward the macrocycle ligand rather than the central nickel atom. acs.orgosti.gov Reduced porphyrin species, such as isobacteriochlorins, are proposed to be the key intermediates that furnish a hydride to protons to generate molecular hydrogen. researchgate.net While other reduced macrocycles might be thermodynamically favorable, it is the this compound complex that gives rise to the active HER catalysis. acs.orgosti.govpnas.org

Cyclic voltammetry (CV) experiments provide strong evidence for this mechanism. Independently synthesized nickel this compound exhibits catalytic HER at the same electrochemical potentials as those observed when starting with the nickel porphyrin precursor. acs.orgosti.gov Under highly acidic conditions, the catalysis is understood to arise from the conversion of the nickel this compound into a catalytically active, nickel-containing species that adsorbs onto the electrode. acs.orgosti.gov

Dehalogenation

Nickel(I) this compound complexes have been identified as potent catalysts for the dehalogenation of organohalides, a process of significant environmental relevance. These complexes often serve as synthetic models for the nickel-containing cofactor F430, which mediates the final step of methanogenesis and has been implicated in dehalogenation pathways. rsc.orgrsc.orgresearchgate.net

Theoretical models have been constructed to study the dehalogenation of chloroalkanes, such as chloromethane, by a nickel(I) this compound anion. researchgate.netdntb.gov.ua These computational studies predict that the reaction proceeds via a highly efficient SN2 mechanism, focusing on a nucleophilic substitution pathway rather than a single electron transfer process. rsc.orgresearchgate.net

A comprehensive benchmark study using Density Functional Theory (DFT) was performed to evaluate the performance of 40 different theoretical levels for modeling the dehalogenation of chloromethane by octaethylthis compound (a simplified F430 model). rsc.orgrsc.org This research highlighted several key mechanistic features:

Dispersion Forces: The study demonstrated that dispersion has a substantial impact on the calculated reaction barrier. rsc.orgrsc.org

Ring Deformation: A direct correlation was identified between the deformation of the this compound ring and the relative stability of the system. rsc.orgrsc.org

Kinetic Isotope Effects (KIEs): The calculations predicted KIE values in the range of 1.010–1.011, which are notably higher than those expected for typical SN2 reactions. rsc.orgrsc.org

The extensive benchmarking provided specific recommendations for accurate and efficient computational modeling of this catalytic process.

| Functional / Method | Basis Set | Performance Characteristics | Relative Error |

| MN15-L | def2-TZVP | Optimal choice; high computational efficiency. | < 3% |

| M06-D3(0) | 6-31+G(d) | Viable option with comparable cost to MN15-L. | N/A |

| PBE0-D3(BJ) | 6-31+G(d) | Viable option with comparable cost to MN15-L. | N/A |

| HSE06-D3(BJ) | 6-31+G(d) | Viable option with comparable cost to MN15-L. | N/A |

| Various | def2-SVP | Fastest computational speed, but resulting geometries are questionable. | N/A |

Biochemical and Biological Research Roles of Isobacteriochlorins Excluding Clinical Human Data

Isobacteriochlorins as Endogenous Cofactors and Biosynthetic Intermediates

Siroheme (B1205354): Prosthetic Group in Sulfite (B76179) Reductases and Nitrite (B80452) Reductases

Siroheme is a crucial iron-containing isobacteriochlorin that functions as a prosthetic group in enzymes that catalyze six-electron reduction reactions. pnas.orgwikipedia.orgnih.gov It is essential for the assimilation of sulfur and nitrogen in a wide range of organisms, including bacteria, fungi, and plants. frontiersin.orgnih.gov

In Sulfite Reductases:

Siroheme is the active cofactor in sulfite reductase, an enzyme that plays a pivotal role in the sulfur assimilation pathway. wikipedia.org This enzyme catalyzes the six-electron reduction of sulfite (SO₃²⁻) to sulfide (B99878) (S²⁻). pnas.org This transformation is a critical step for the incorporation of sulfur into essential organic molecules like the amino acid cysteine. wikipedia.org The active site of sulfite reductase features a unique coupling between the siroheme and an iron-sulfur cluster, which facilitates the complex electron transfer required for sulfite reduction. researchgate.net

In Nitrite Reductases:

Similarly, siroheme serves as the prosthetic group for assimilatory nitrite reductases, which are key enzymes in the nitrogen assimilation pathway. frontiersin.orgnih.govacs.org These enzymes catalyze the six-electron reduction of nitrite (NO₂⁻) to ammonia (B1221849) (NH₃). nih.govacs.org This ammonia can then be incorporated into amino acids and other nitrogen-containing biomolecules. acs.org In plants like spinach, the nitrite reductase contains a siroheme and an iron-sulfur cluster at the interface of its three domains. acs.orgrcsb.org Nitrite binds to the iron atom of the siroheme, initiating the reduction process. acs.orgacs.org The close proximity of the siroheme to the iron-sulfur cluster, at a distance of 4.2 Å, is a key structural feature for the multi-electron reaction. acs.orgrcsb.org

The significance of siroheme is underscored by its necessity for life on Earth, as the reduction of sulfite to sulfide is a prerequisite for the incorporation of sulfur into organic compounds. nih.gov

Table 1: Properties of Siroheme-Dependent Enzymes

| Enzyme | Function | Substrate | Product | Organism Types |

|---|---|---|---|---|

| Sulfite Reductase | Sulfur assimilation | Sulfite (SO₃²⁻) | Sulfide (S²⁻) | Bacteria, Fungi, Plants |

| Nitrite Reductase | Nitrogen assimilation | Nitrite (NO₂⁻) | Ammonia (NH₃) | Bacteria, Fungi, Plants |

Heme d1: Dioxo-Isobacteriochlorin Structure and Functional Role in Dissimilatory Nitrite Reductase Cytochrome cd1

Heme d1 is a unique dioxo-isobacteriochlorin that serves as the active site cofactor in a specific type of nitrite reductase known as cytochrome cd1. ontosight.airesearchgate.net This enzyme is a key player in bacterial denitrification, a respiratory process where nitrate (B79036) is sequentially reduced to nitrogen gas. ontosight.ai

Structure of Heme d1:

Unlike other hemes, heme d1 is not a porphyrin but an iron-containing dioxo-isobacteriochlorin. acs.orgnih.gov Its structure is characterized by a porphyrin ring with two adjacent pyrrole (B145914) rings partially saturated (a pyrroline), similar to siroheme, but with very different peripheral groups. acs.org A key feature of heme d1 is the presence of two carbonyl functions on pyrrole rings A and B and an acrylate (B77674) side chain on ring D, which are unique among naturally occurring tetrapyrroles. researchgate.net The chemical formula is C₄₄H₄₄FeN₄O₁₂. ontosight.ai

Functional Role in Cytochrome cd1:

Cytochrome cd1 is a dimeric enzyme found in the bacterial periplasm. ebi.ac.ukebi.ac.uk Each subunit contains two heme groups: a c-type heme and a d1 heme. acs.orgebi.ac.uk The d1 heme is located in an eight-bladed β-propeller domain and constitutes the active site where nitrite reduction occurs. ebi.ac.ukbiorxiv.orgnih.gov The enzyme catalyzes the one-electron reduction of nitrite (NO₂⁻) to nitric oxide (NO). researchgate.netacs.org The electron for this reaction is transferred internally from the c-type heme to the d1 heme. acs.orgnih.gov The unique structure of heme d1 is crucial for its function in binding and reducing nitrite. ontosight.ai Structural studies of the enzyme, including its heme d1-free form, have provided insights into the conformational changes required for cofactor binding and catalysis. biorxiv.orgnih.govnih.gov

Table 2: Characteristics of Heme d1 and Cytochrome cd1

| Feature | Description |

|---|---|

| Compound | Heme d1 |

| Class | Dioxo-isobacteriochlorin |

| Enzyme | Cytochrome cd1 Nitrite Reductase |

| Biological Process | Bacterial Denitrification |

| Reaction Catalyzed | Nitrite (NO₂⁻) → Nitric Oxide (NO) |

| Key Structural Features | Dioxo groups, acrylate side chain |

| Enzyme Structure | Dimeric, each subunit has a c-type heme and a d1 heme |

Sirohydrochlorin (B1196429): Key Intermediate in the Biosynthetic Pathway to Vitamin B12 and Related Corrins

Sirohydrochlorin is a metal-free this compound that occupies a critical branch point in the biosynthesis of several essential tetrapyrroles, most notably vitamin B12 (cobalamin) and siroheme. wikipedia.orgportlandpress.com

Biosynthesis of Sirohydrochlorin:

The biosynthesis of all tetrapyrroles begins with uroporphyrinogen III. wikipedia.orgwikipedia.org To produce sirohydrochlorin, uroporphyrinogen III undergoes methylation at two adjacent pyrrole rings, a reaction catalyzed by the enzyme uroporphyrinogen III methyltransferase (SUMT), to form precorrin-2 (B1239101). wikipedia.orgebi.ac.uk Precorrin-2 is then oxidized by a dehydrogenase to yield sirohydrochlorin. wikipedia.orgwikipedia.org

Role as a Biosynthetic Intermediate:

Sirohydrochlorin is the last common intermediate in the biosynthesis of siroheme and vitamin B12. ebi.ac.uk

Pathway to Siroheme: A ferrochelatase inserts an iron (Fe²⁺) ion into the sirohydrochlorin macrocycle to produce siroheme. wikipedia.orgresearchgate.net

Pathway to Vitamin B12 (Anaerobic): In the anaerobic pathway for vitamin B12 synthesis, the first committed step involves the insertion of a cobalt (Co²⁺) ion into sirohydrochlorin by a cobaltochelatase, forming cobalt-sirohydrochlorin. nih.govwikipedia.orgportlandpress.com This intermediate is then further modified through a series of enzymatic reactions to eventually form the complex corrin (B1236194) ring structure of vitamin B12. researchgate.net

The discovery of sirohydrochlorin as an intermediate in both the siroheme and vitamin B12 pathways was a significant finding, highlighting the interconnectedness of tetrapyrrole biosynthesis.

Enzymatic Transformations and Biosynthetic Pathways Involving Isobacteriochlorins

Elucidation of Alternative Heme Biosynthesis Pathways

Research into isobacteriochlorins has been instrumental in uncovering alternative pathways for the biosynthesis of heme, a vital iron-porphyrin cofactor. While the "classical" heme biosynthesis pathway is well-established, some organisms, particularly sulfate-reducing bacteria and archaea, lack the genes for this route. nih.govresearchgate.net

Studies have revealed an "alternative" pathway that proceeds via the this compound intermediate, siroheme. nih.govresearchgate.net In this pathway, siroheme acts as a key precursor. asm.org The pathway involves the decarboxylation of siroheme to produce didecarboxysiroheme, a reaction catalyzed by the enzyme siroheme decarboxylase. ebi.ac.uk Further enzymatic modifications then lead to the formation of heme b. ebi.ac.uk The elucidation of this pathway was challenging because the iron-containing intermediates are often unstable and were initially misidentified as their metal-free counterparts, such as sirohydrochlorin. asm.org This alternative route highlights the metabolic versatility of microorganisms and the central role of isobacteriochlorins in tetrapyrrole metabolism. The discovery has also shed light on the biosynthesis of heme d1, revealing a close relationship with the alternative heme pathway through the common intermediate siroheme. nih.govresearchgate.net

Characterization of Enzyme Mechanisms in Tetrapyrrole Biogenesis (e.g., dehydrogenase, chelatase activities)

The study of this compound biosynthesis has provided detailed insights into the mechanisms of key enzymes involved in tetrapyrrole biogenesis.

Dehydrogenase and Chelatase Activities:

The final two steps in siroheme biosynthesis—the NAD⁺-dependent dehydrogenation of precorrin-2 to sirohydrochlorin and the subsequent insertion of iron (ferrochelation)—are often catalyzed by bifunctional enzymes. embopress.orguniprot.org In Saccharomyces cerevisiae, the enzyme Met8p performs both of these reactions. embopress.org In Salmonella enterica, the multifunctional enzyme siroheme synthase (CysG) catalyzes these two steps in a distinct bifunctional active site. wikipedia.orgnih.gov

Structural and mechanistic studies of these enzymes have revealed how a single active site can accommodate two different chemical reactions. embopress.orgnih.govresearchgate.netosti.gov For instance, crystal structures of CysG bound to its substrate (precorrin-2), the intermediate (sirohydrochlorin), and a product analog (cobalt-sirohydrochlorin) have provided snapshots of the catalytic cycle. nih.gov These studies help to understand how the enzyme orients the substrates for both the dehydrogenase and chelatase activities and how it achieves iron specificity. nih.gov The dehydrogenase activity was monitored by observing the conversion of precorrin-2 to sirohydrochlorin, while the chelatase activity was assayed by incubating sirohydrochlorin with the enzyme and a metal ion like cobalt. embopress.org

The broader field of tetrapyrrole biosynthesis involves a complex network of enzymes, including synthases, reductases, aminotransferases, deaminases, and oxidases, whose activities are tightly regulated to control the flow of intermediates through the pathway. frontiersin.orgmdpi.comresearchgate.netnih.gov The characterization of enzymes acting on this compound substrates has been crucial for understanding the intricate chemistry of creating these essential biological cofactors.

This compound Model Systems for Biological Processes

Isobacteriochlorins, with their unique reduced pyrrole ring structure, serve as exceptional platforms for modeling complex biological processes. Their electronic and structural properties, which differ significantly from their porphyrin and chlorin (B1196114) counterparts, allow researchers to deconstruct and understand the mechanisms of various metalloenzymes. By creating synthetic this compound-based systems, scientists can isolate and study specific aspects of enzymatic reactions, such as reductase activity, electron transfer, and the intricate interplay between the central metal ion and its macrocyclic ligand within a protein-like environment.

Mimicry of Biological Reductase Activity and Intermolecular Electron Transfer

The this compound macrocycle is a fundamental component of the active sites of several natural reductases, such as the sulfite and nitrite reductases. nih.govacs.org These enzymes catalyze critical multi-electron reduction reactions in biogeochemical cycles. Researchers synthesize this compound-based model complexes to replicate the reductase activity and to study the associated intermolecular electron transfer steps, which are fundamental to enzyme function.

A prominent example is the modeling of cytochrome cd₁, a nitrite reductase (NiR) whose active site contains heme d₁, an iron dioxo-isobacteriochlorin. nih.gov Synthetic model complexes have been prepared to investigate the functional role of this specific macrocycle. Studies have shown that the dioxo-isobacteriochlorin structure is not merely a passive scaffold but actively participates in catalysis. It elevates the redox potential of the iron center, which is crucial for accepting electrons from physiological partners like azurin (B1173135) or cytochrome c₅₅₁. nih.gov Furthermore, this electron-deficient nature, conferred by the two keto groups on the macrocycle, enhances the binding of the nitrite substrate to the ferrous iron center, while promoting the release of the product, nitric oxide (NO). nih.gov These model systems demonstrate that the iron dioxo-isobacteriochlorin framework strikes an optimal balance between redox potential, ligand binding affinity, and catalytic activity, which would not be achieved with a standard porphyrin or chlorin ring. nih.gov

Similarly, the active site of sulfite reductase, which features a siroheme (an iron this compound) coupled to an iron-sulfur cluster, has been the subject of extensive modeling studies. acs.org Synthetic analogues have been successfully constructed, linking an iron octaethylthis compound (a close structural mimic of siroheme) to an [Fe₄S₄] cluster. acs.org These models help elucidate the intramolecular electron transfer between the two cofactors and how the this compound macrocycle facilitates the six-electron reduction of sulfite to sulfide. The redox non-innocence of the this compound ring itself is also a key area of investigation, as it can be reduced and protonated, suggesting it may act as a key intermediate in providing hydrides during catalysis. researchgate.net

Table 1: this compound Models for Reductase Activity

| Native Enzyme | This compound Core | Model System | Key Research Finding | Citation |

|---|---|---|---|---|

| Cytochrome cd₁ (Nitrite Reductase) | Heme d₁ (dioxo-isobacteriochlorin) | Synthetic iron dioxo-isobacteriochlorin complexes | The dioxo-isobacteriochlorin structure elevates the iron's redox potential for efficient electron uptake and modulates substrate/product binding affinities. | nih.gov |

| Sulfite Reductase | Siroheme | Sulfide-bridged [Fe₄S₄]–Fe(OEiBC) assembly | Successfully mimics the native active site, allowing study of the electronic coupling and spin delocalization between the cluster and the this compound. | acs.org |

| General Hydrogen Evolution | Nickel this compound | Nickel porphyrin reduced to a nickel this compound complex | The this compound ligand can be a redox-active participant in proton-coupled electron transfer (PCET) for hydrogen evolution. | researchgate.net |

Investigation of Metal-Macrocycle Interactions in Protein Environments

The protein environment plays a critical role in modulating the function of a metalloenzyme's active site. This compound model systems are invaluable for probing the specific interactions between the central metal ion and the macrocycle, and how these interactions are influenced by factors mimicking the protein scaffold. These studies aim to understand how the protein fine-tunes the electronic structure, redox potential, and reactivity of the metal center.

Spectroscopic techniques, particularly Electron Nuclear Double Resonance (ENDOR) spectroscopy, are powerful tools for obtaining detailed structural information about metal-macrocycle complexes in solution. cardiff.ac.uk By studying paramagnetic metal-isobacteriochlorin complexes, such as Ni(I) octaethylthis compound, researchers can determine precise distances between the metal and ligand nuclei and map the conformation of the macrocycle. cardiff.ac.uk This provides insight into how the ligand's structure and solvation effects influence the electronic structure of the metal ion, information that is crucial for understanding catalytic mechanisms but often difficult to obtain from solid-state crystal structures alone. cardiff.ac.uk

The interaction between the metal and the this compound is a two-way street. The specific this compound (e.g., siroheme vs. heme d₁) dictates the properties of the metal. For example, the highly substituted and reduced siroheme macrocycle in sulfite reductase is designed to handle a six-electron reduction, while the electron-withdrawing groups of heme d₁ in nitrite reductase create a more oxidizing metal center suitable for a two-electron reduction. nih.govnih.gov Model systems allow for a systematic variation of the macrocycle's peripheral substituents to quantify their effect on the metal's electronic properties and reactivity. This helps to explain why nature chose a specific this compound for a particular enzymatic function. nih.gov The conformation of the macrocycle itself can also be manipulated by steric interactions, which in turn alters the reactivity of the central metal chromophore, mimicking the conformational constraints imposed by a protein pocket. worldscientific.com

Table 2: Probing Metal-Isobacteriochlorin Interactions